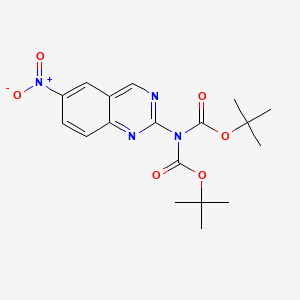
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinazoline ring, a nitro group, and an imidodicarbonic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester typically involves multiple steps, starting with the preparation of the quinazoline core. The nitro group is introduced through nitration reactions, and the imidodicarbonic acid ester moiety is formed via esterification reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The quinazoline ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Amino-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
- 2-(6-Methyl-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
- 2-(6-Chloro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
Uniqueness
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modulate various biological pathways .
Properties
Molecular Formula |
C18H22N4O6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitroquinazolin-2-yl)carbamate |
InChI |
InChI=1S/C18H22N4O6/c1-17(2,3)27-15(23)21(16(24)28-18(4,5)6)14-19-10-11-9-12(22(25)26)7-8-13(11)20-14/h7-10H,1-6H3 |
InChI Key |
WGAMLOWEZPEKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















